2-Methoxy-1-[4-(4-nitrophenoxy)butoxy]-4-prop-2-enylbenzene
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Overview
Description
2-Methoxy-1-[4-(4-nitrophenoxy)butoxy]-4-prop-2-enylbenzene is an organic compound with a complex structure that includes methoxy, nitrophenoxy, and prop-2-enylbenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-[4-(4-nitrophenoxy)butoxy]-4-prop-2-enylbenzene typically involves multiple steps. One common method includes the reaction of 2-methoxy-4-prop-2-enylphenol with 4-(4-nitrophenoxy)butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-[4-(4-nitrophenoxy)butoxy]-4-prop-2-enylbenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, or halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-Methoxy-1-[4-(4-nitrophenoxy)butoxy]-4-prop-2-enylbenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-[4-(4-nitrophenoxy)butoxy]-4-prop-2-enylbenzene involves its interaction with specific molecular targets. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitrophenoxy group can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene
- 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid
Uniqueness
2-Methoxy-1-[4-(4-nitrophenoxy)butoxy]-4-prop-2-enylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or specificity in its interactions with molecular targets.
Properties
IUPAC Name |
2-methoxy-1-[4-(4-nitrophenoxy)butoxy]-4-prop-2-enylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-3-6-16-7-12-19(20(15-16)24-2)26-14-5-4-13-25-18-10-8-17(9-11-18)21(22)23/h3,7-12,15H,1,4-6,13-14H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBLQGILJJKXOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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